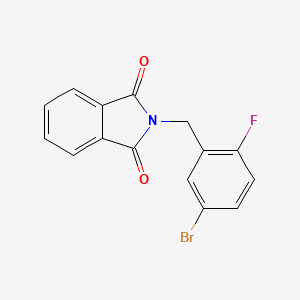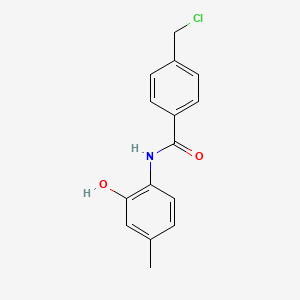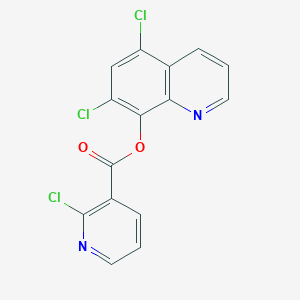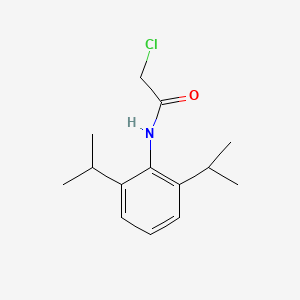
2-クロロ-N-(2,6-ジイソプロピルフェニル)アセトアミド
概要
説明
2-Chloro-N-(2,6-diisopropylphenyl)acetamide is an organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.775 g/mol . It is a white crystalline solid that is used in various chemical and industrial applications.
科学的研究の応用
2-Chloro-N-(2,6-diisopropylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It is classified as a nonsteroidal anti-inflammatory drug (nsaid) , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
As an NSAID, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide likely interacts with its targets (COX enzymes) by reducing their activity . This results in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
Given its classification as an nsaid , it is reasonable to infer that it impacts the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As an nsaid , it is expected to reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins.
準備方法
The synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide typically involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The industrial production method involves similar steps but on a larger scale, with additional purification processes to obtain high-purity product .
化学反応の分析
2-Chloro-N-(2,6-diisopropylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include strong bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-Chloro-N-(2,6-diisopropylphenyl)acetamide can be compared with similar compounds such as:
N-(2,6-Diisopropylphenyl)acetamide: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-N-(2,4-dimethylphenyl)acetamide: Has different substituents on the phenyl ring, affecting its chemical properties and uses.
The uniqueness of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
特性
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUDYRMZQRNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368268 | |
| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-86-6 | |
| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)
![6H,12H-Benzotriazolo[2,1-a]benzotriazole](/img/structure/B1620943.png)
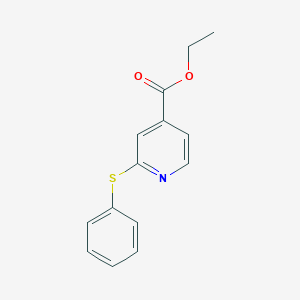
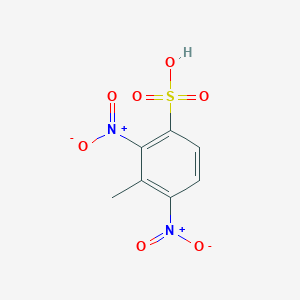
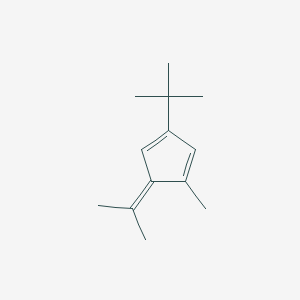
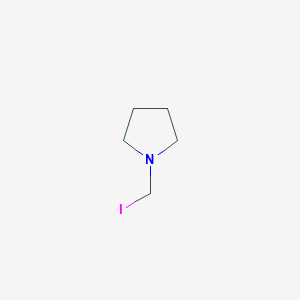
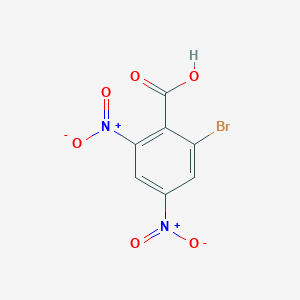
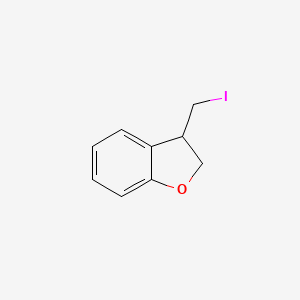
![2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE](/img/structure/B1620955.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)
![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)
